molecular formula C34H34N2O3 B023540 [R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone CAS No. 174590-40-0

[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone

Cat. No. B023540
M. Wt: 518.6 g/mol
InChI Key: LXPOWZXZJLUZBJ-IUDBTDONSA-N
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Description

Synthesis Analysis

The synthesis of [R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone involves the use of chiral auxiliary-bearing isocyanides as synthons. Tang and Verkade (1996) synthesized both enantiomers of this compound, highlighting their potential in asymmetric synthesis. The process includes treating benzoyl chloride with isocyanides in the presence of a superbase, resulting in high fluorescence quantum yields of the synthesized compounds and providing insights into their molecular structure through X-ray analysis (Tang & Verkade, 1996).

Molecular Structure Analysis

The molecular structure of the synthesized oxazolidinone compounds, including their enantiomers, has been characterized through various methods. X-ray structural analysis offers detailed insights into their configuration, demonstrating the potential of these compounds in fluorescent applications and asymmetric synthesis due to their structural attributes (Tang & Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinone compounds engage in a variety of chemical reactions, including carbonylation with CO2 and phosphorus electrophiles, a method advantageous over previous methodologies due to its use of nontoxic CO2. This process allows for the synthesis of 2-oxazolidinones from 1,2-amino alcohols under mild conditions, showcasing the compounds' versatility in chemical reactions and synthesis processes (Paz et al., 2009).

properties

IUPAC Name

(4R)-3-[(3S)-3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O3/c1-2-28(22-33(37)36-32(25-39-34(36)38)29-17-10-5-11-18-29)30-19-12-20-31(21-30)35(23-26-13-6-3-7-14-26)24-27-15-8-4-9-16-27/h3-21,28,32H,2,22-25H2,1H3/t28-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPOWZXZJLUZBJ-IUDBTDONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446661
Record name (4R)-3-{(3S)-3-[3-(Dibenzylamino)phenyl]pentanoyl}-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone

CAS RN

174590-40-0
Record name (4R)-3-[(3S)-3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174590-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-3-{(3S)-3-[3-(Dibenzylamino)phenyl]pentanoyl}-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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